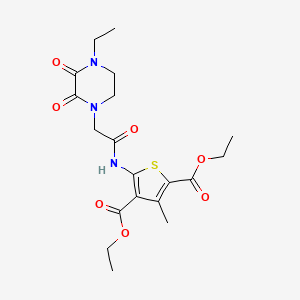

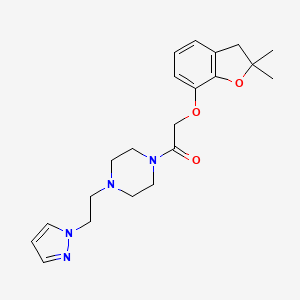

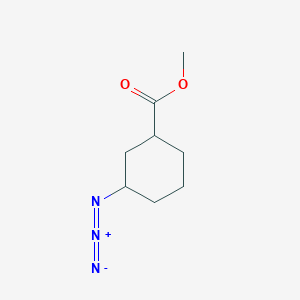

![molecular formula C11H17N3O3S B2728238 4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine CAS No. 2097895-06-0](/img/structure/B2728238.png)

4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine is an important intermediate in the synthesis of biologically active compounds. Its synthesis involves several steps, starting from thiourea, through methylation, condensation, and oxidation processes. This compound's structure has been characterized using various spectroscopic methods, such as 1H NMR and GC-MS, underlining its significance in the field of fine chemical synthesis (X. Le, 2014).

Role in Medicinal Chemistry

The compound plays a critical role in the development of gastroesophageal reflux disease (GERD) treatments. It serves as an intermediate in the synthesis of Dexlansoprazole, showcasing modified synthesis pathways that enhance green metrics, such as atom economy and reaction mass efficiency. This highlights its contribution to creating more sustainable and efficient production processes for pharmaceuticals (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).

Molecular Interaction Studies

Research into the behavior of methanesulfonic acid with N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline reveals a significant deceleration in rotation rates around molecular bonds, triggered by the selective protonation of the pyridine nitrogen atom. This study sheds light on the molecular interactions and the potential for developing more efficient molecular brakes or switches (Gaku Furukawa, Takeshi Shirai, et al., 2020).

Applications in Organic Synthesis

This compound is utilized in the aromatization of 1,4-dihydropyridines, acting as an effective oxidizing agent in the presence of methanesulfonic acid and sodium nitrite. This process demonstrates its utility in converting 1,4-dihydropyridines to their corresponding pyridine derivatives under mild conditions, contributing to advancements in organic synthesis methodologies (K. Niknam, M. A. Zolfigol, et al., 2006).

Microbial Metabolism Research

In microbial metabolism studies, methanesulfonic acid, a related compound, serves as a sulfur source for diverse aerobic bacteria. This research is crucial for understanding the biogeochemical cycling of sulfur and the environmental fate of sulfur-containing compounds. Such studies have implications for environmental science, bioremediation, and the natural cycling of sulfur through ecosystems (Donovan P. Kelly, J. Murrell, 1999).

Propiedades

IUPAC Name |

2,4-dimethyl-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-8-6-11(13-9(2)12-8)17-10-4-5-14(7-10)18(3,15)16/h6,10H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSOSVFSKJIOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

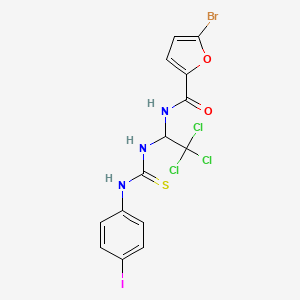

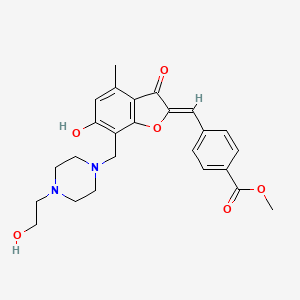

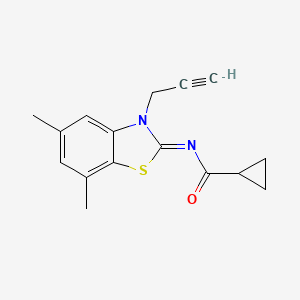

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2728158.png)

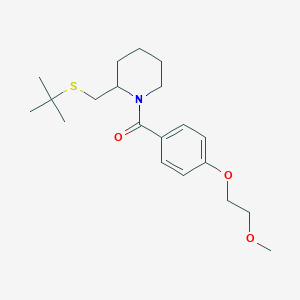

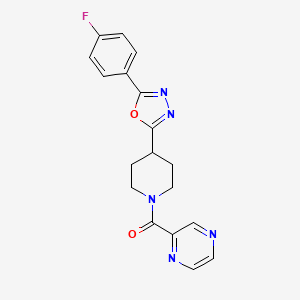

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)

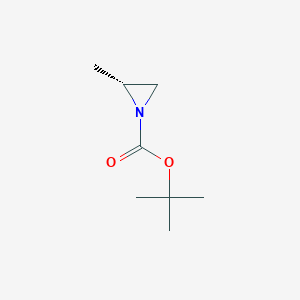

![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)

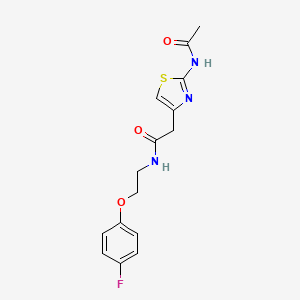

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2728178.png)